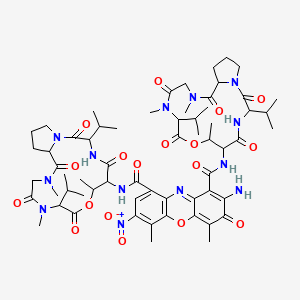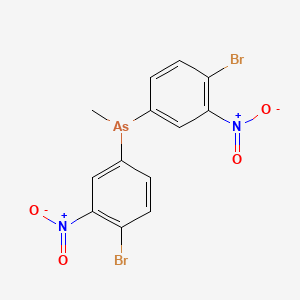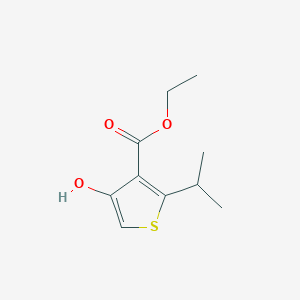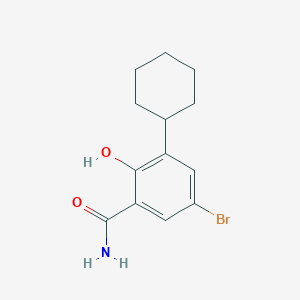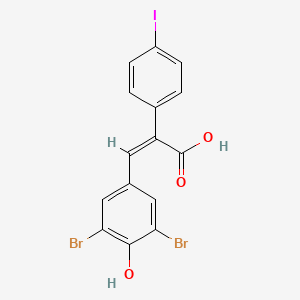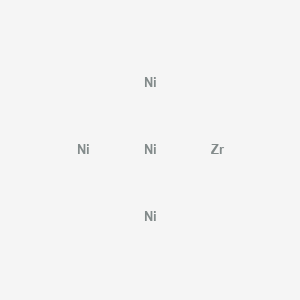
Nickel--zirconium (4/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel-zirconium (4/1) is a compound consisting of nickel and zirconium in a 4:1 atomic ratio. This compound is part of the broader family of nickel-zirconium alloys, which are known for their unique properties and applications in various fields, including materials science and engineering.
準備方法
Synthetic Routes and Reaction Conditions
Nickel-zirconium (4/1) can be synthesized using several methods, including:
Mechanical Alloying: This method involves the high-energy ball milling of nickel and zirconium powders to achieve the desired alloy composition.
Chemical Vapor Deposition (CVD): This technique involves the deposition of nickel and zirconium from their respective volatile compounds onto a substrate, followed by annealing to form the alloy.
Industrial Production Methods
Industrial production of nickel-zirconium alloys typically involves large-scale arc melting or induction melting processes. These methods ensure uniform mixing and alloy formation, which are crucial for achieving the desired properties in the final product .
化学反応の分析
Types of Reactions
Nickel-zirconium (4/1) undergoes various chemical reactions, including:
Oxidation: The alloy can oxidize at elevated temperatures, forming nickel oxide and zirconium oxide.
Substitution: The alloy can undergo substitution reactions where nickel or zirconium atoms are replaced by other metal atoms in the alloy matrix.
Common Reagents and Conditions
Oxidation: Typically occurs in an oxygen-rich environment at high temperatures (above 500°C).
Reduction: Commonly performed using hydrogen gas at elevated temperatures (around 700°C).
Substitution: Involves the use of other metal salts or compounds in a molten state or high-temperature environment.
Major Products
Oxidation: Nickel oxide (NiO) and zirconium oxide (ZrO2).
Reduction: Metallic nickel (Ni) and zirconium (Zr).
Substitution: Alloys with substituted metal atoms, depending on the reagents used.
科学的研究の応用
Nickel-zirconium (4/1) has a wide range of applications in scientific research:
Materials Science: It is studied for its mechanical properties, such as hardness and wear resistance, making it suitable for use in high-stress environments.
Biomedical Applications: The alloy’s biocompatibility makes it a candidate for use in medical implants and devices.
Energy Storage: Nickel-zirconium alloys are investigated for their potential use in hydrogen storage and battery technologies.
作用機序
The mechanism by which nickel-zirconium (4/1) exerts its effects depends on its application:
Catalysis: The alloy provides active sites for chemical reactions, facilitating the conversion of reactants to products.
Materials Science: The alloy’s unique crystal structure and bonding contribute to its mechanical strength and resistance to wear.
Biomedical Applications: The alloy’s surface properties and biocompatibility allow it to integrate with biological tissues without causing adverse reactions.
類似化合物との比較
Nickel-zirconium (4/1) can be compared with other similar compounds, such as:
Nickel-titanium (NiTi): Known for its shape memory and superelastic properties, NiTi is widely used in medical devices and actuators.
Nickel-aluminum (NiAl): This alloy is known for its high-temperature stability and is used in aerospace applications.
Zirconium-copper (ZrCu): Known for its excellent glass-forming ability, ZrCu is used in the production of bulk metallic glasses.
Nickel-zirconium (4/1) stands out due to its unique combination of mechanical strength, biocompatibility, and catalytic properties, making it a versatile material for various applications.
特性
CAS番号 |
11083-60-6 |
|---|---|
分子式 |
Ni4Zr |
分子量 |
326.00 g/mol |
IUPAC名 |
nickel;zirconium |
InChI |
InChI=1S/4Ni.Zr |
InChIキー |
KSZQAHDIULIWAZ-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Ni].[Ni].[Ni].[Zr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl-](/img/structure/B14726979.png)
![ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate](/img/structure/B14726989.png)

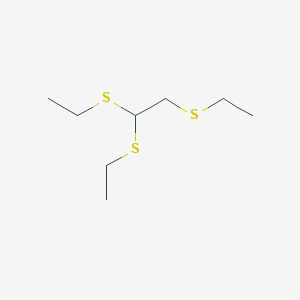
![(6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate](/img/structure/B14727000.png)
![2-[3-(3-Nitrophenyl)acryloyl]benzoic acid](/img/structure/B14727009.png)
